An In-depth Technical Guide to 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
An In-depth Technical Guide to 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and utility of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one. This compound is a key heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of targeted therapeutic agents.
Core Chemical Properties
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a solid, heterocyclic compound with the molecular formula C₉H₈BrNO.[1] Its core structure is a dihydroisoquinolinone moiety with a bromine substituent on the aromatic ring. This bromine atom provides a reactive handle for further chemical modifications, making it a valuable precursor in multi-step organic syntheses.[2]
Physicochemical Data
A summary of the key physicochemical properties of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is presented in Table 1. These values are critical for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 147497-32-3 | [1][3] |
| Molecular Formula | C₉H₈BrNO | [1][3] |
| Molecular Weight | 226.07 g/mol | [1][3] |
| Appearance | Gray solid | [1] |
| Melting Point | 170.0 - 173.1 °C | [3] |
| Boiling Point (Predicted) | 453.3 ± 45.0 °C | [3] |
| Density (Predicted) | 1.559 ± 0.06 g/cm³ | [3] |
| XLogP3 | 1.9 | [3] |
| Topological Polar Surface Area | 29.1 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
Spectroscopic Data
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, as well as the methylene protons of the dihydroisoquinolinone ring system.
-
¹³C NMR: The spectrum would display resonances for the aromatic carbons, the carbonyl carbon of the lactam, and the aliphatic carbons.
-
IR Spectroscopy: Key vibrational bands would include those for the N-H stretch of the lactam, the C=O stretch of the amide, and C-H and C=C stretches of the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.
Synthesis and Reactivity
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is typically synthesized via a Schmidt reaction from 5-bromo-1-indanone.[1] The bromine atom on the aromatic ring makes it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce a variety of substituents.[4]
Experimental Protocol: Synthesis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
This protocol is based on the Schmidt reaction of 5-bromo-1-indanone.[1]
Materials:
-
5-bromo-1-indanone
-
Dichloromethane (DCM)
-
Methanesulfonic acid
-
Sodium azide (NaN₃)
-
1.0 M aqueous sodium hydroxide (NaOH)
-
Saturated brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel
Procedure:
-
To a 100 mL round-bottom flask at 0°C, add 5-bromo-1-indanone (1.08 g, 5.1 mmol).
-
Sequentially add dichloromethane (30 mL), methanesulfonic acid (15 mL), and sodium azide (0.5 g, 7.7 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by slowly adding 1.0 M aqueous sodium hydroxide (50 mL).
-
Extract the aqueous phase with dichloromethane (100 mL).
-
Combine the organic phases and wash with saturated brine (40 mL).
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 v/v) as the eluent.
-
The final product is obtained as a gray solid (0.45 g, 39% yield).[1]
Caption: Synthetic workflow for 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one.
Biological Significance and Applications
Extensive literature searches have not revealed any direct biological activity for 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one itself. Its primary significance lies in its role as a key intermediate for the synthesis of biologically active molecules, particularly dopamine D3 receptor ligands and Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) inhibitors.[3][5]
Dopamine D3 Receptor Ligands
The 1,2,3,4-tetrahydroisoquinoline scaffold, which can be derived from 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one, is a common feature in selective D3 receptor antagonists.[6] These antagonists are of interest for the treatment of various neurological and psychiatric disorders.[7]
MK2 Inhibitors
This compound is also a precursor for the synthesis of selective 3-aminopyrazole based MK2 inhibitors.[3] These inhibitors have been shown to inhibit the intracellular phosphorylation of Hsp27 and LPS-induced TNFα release, suggesting their potential as anti-inflammatory agents.[3]
p38/MK2 Signaling Pathway
The p38/MK2 signaling pathway is a critical regulator of inflammatory responses. Inhibition of MK2 is a therapeutic strategy for inflammatory diseases. The role of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one as a precursor to MK2 inhibitors places it in the context of this important pathway.
Caption: The p38/MK2 signaling pathway and the point of intervention for MK2 inhibitors.
Experimental Protocols for Downstream Applications
While 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one itself is not biologically active, the compounds derived from it are. The following are representative experimental protocols for evaluating the biological activity of these downstream molecules.
Dopamine D3 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the dopamine D3 receptor.
Materials:
-
Membrane preparations from cells expressing the human dopamine D3 receptor
-
Radioligand (e.g., [³H]Spiperone)
-
Unlabeled competitor (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, combine the D3 receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known D3 antagonist like haloperidol).
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
MK2 Kinase Inhibition Assay (Biochemical Assay)
This protocol measures the ability of a test compound to inhibit the enzymatic activity of MK2.
Materials:
-
Recombinant MK2 enzyme
-
Substrate (e.g., HSP27)
-
ATP
-
Test compound
-
Kinase assay buffer
-
ADP detection reagent (e.g., ADP-Glo™)
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the test compound, MK2 enzyme, and the HSP27 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Conclusion
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a valuable and versatile intermediate in the field of medicinal chemistry. While it does not exhibit direct biological activity, its utility in the synthesis of potent and selective dopamine D3 receptor ligands and MK2 inhibitors makes it a compound of significant interest to researchers in drug discovery and development. The experimental protocols provided herein offer a foundation for the synthesis of this intermediate and the biological evaluation of its more complex derivatives.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 147497-32-3 [chemicalbook.com]
- 6. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]



